
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide, also known as AH7614, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of science. This compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of science. This compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. It has been studied as a potential treatment for various diseases such as arthritis, cancer, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which in turn reduces the production of prostaglandins. This compound has also been found to possess antioxidant properties, which may contribute to its therapeutic effects. In addition, N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been found to be well-tolerated by animals in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound with a high yield and purity, making it easy to obtain and work with. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research on N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide. One potential direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study its potential applications in the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide in humans. Overall, the research on N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-amino-4-methylphenol in the presence of a base such as triethylamine. The reaction proceeds through an intermediate sulfonylurea, which is then hydrolyzed to form the final product. The yield of the synthesis method is generally high, and the purity of the compound can be easily achieved through recrystallization.
Eigenschaften
Molekularformel |
C14H15NO3S |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-7-8-13(16)12(9-10)15-19(17,18)14-6-4-3-5-11(14)2/h3-9,15-16H,1-2H3 |
InChI-Schlüssel |
TUCMHJHBHMWLNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
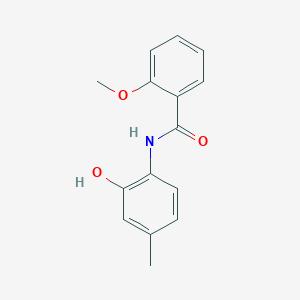

![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
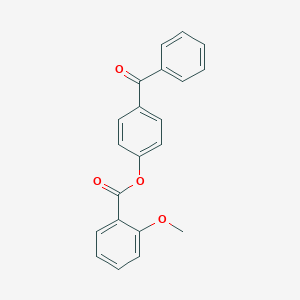

![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)
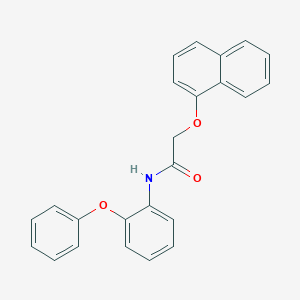
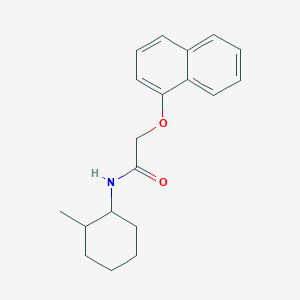
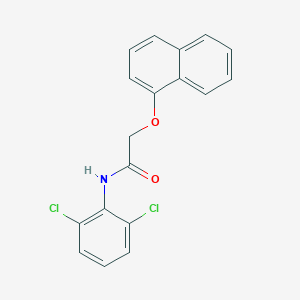
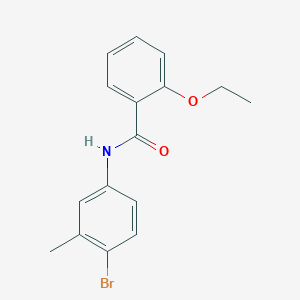
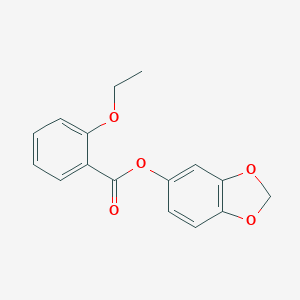
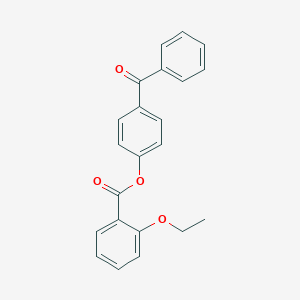
![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)